molecular formula C12H12ClN3O B3033485 2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one CAS No. 1030459-12-1

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one

Cat. No.: B3033485
CAS No.: 1030459-12-1
M. Wt: 249.69 g/mol
InChI Key: ZPCSCCMKHPGCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one typically involves multi-component reactions. One common method is the one-pot synthesis, which combines aromatic amines, dimethyl acetylenedicarboxylate, derivatives of benzaldehyde, and 2-aminobenzimidazole in water/ethanol as a green solvent . This method is advantageous due to its efficiency, eco-friendly nature, and high yield.

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. This approach not only enhances the reaction rate but also allows for easy separation and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation strategies.

    Reduction: Reduction reactions often involve the use of hydrogen donors.

    Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to target the microtubule cytoskeleton, leading to the formation of dense microtubule accumulations in cancer cells . This mechanism is similar to that of known anticancer agents like paclitaxel.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct biological activities and synthetic versatility

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-8-11(17)16-7-3-6-15-10-5-2-1-4-9(10)14-12(15)16/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCSCCMKHPGCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one
Reactant of Route 4
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one
Reactant of Route 5
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one
Reactant of Route 6
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.